2-(Cyclopentylformamido)acetic acid
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Overview
Description
2-(Cyclopentylformamido)acetic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is known for its unique structure, which includes a cyclopentyl group attached to a formamido group, further linked to an acetic acid moiety
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclopentylformamido)acetic acid . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and how stable it remains under different conditions.
Preparation Methods
The synthesis of 2-(Cyclopentylformamido)acetic acid typically involves the reaction of cyclopentylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-(Cyclopentylformamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclopentylformamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific pathways.
Comparison with Similar Compounds
2-(Cyclopentylformamido)acetic acid can be compared with similar compounds such as:
2-(Cyclohexylformamido)acetic acid: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its reactivity and biological activity.
2-(Cyclopentylamino)acetic acid: Lacking the formamido group, this compound may have different chemical properties and applications.
N-Formylglycine: A simpler analog with a formyl group attached to glycine, used in various biochemical studies.
Properties
IUPAC Name |
2-(cyclopentanecarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)5-9-8(12)6-3-1-2-4-6/h6H,1-5H2,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAVPZICWJLCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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